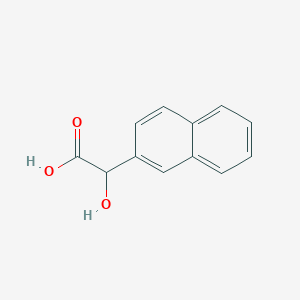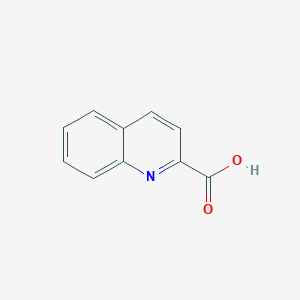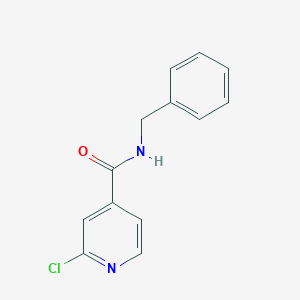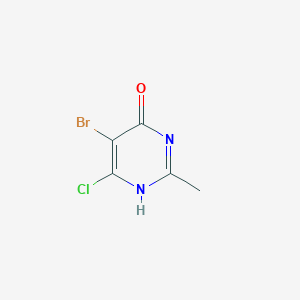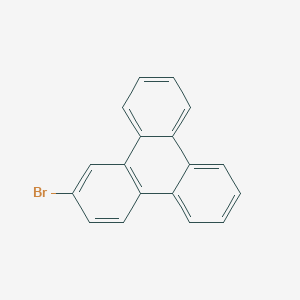
2-溴三苯并菲
描述
2-Bromotriphenylene, also known as 2-bromobenzo[9,10]phenanthrene, is a solid compound with the molecular formula C18H11Br . It has a molecular weight of 307.19 . It is used as an intermediate in the synthesis of hole transport layer (HTL) materials or host materials .
Synthesis Analysis
The synthesis of 2-Bromotriphenylene involves the reaction of bromine with the compound in dichloromethane at 20°C for 12 hours under an inert atmosphere . Another method involves the use of the second intermediate of step 2 - (4-bromobenzeneYl) -1,1 biphenyl, nitromethane, and a catalytic amount of ferric chloride .Molecular Structure Analysis
The InChI code for 2-Bromotriphenylene is 1S/C18H11Br/c19-12-9-10-17-15-7-2-1-5-13(15)14-6-3-4-8-16(14)18(17)11-12/h1-11H . This indicates the connectivity and hydrogen count of its atoms.Physical And Chemical Properties Analysis
2-Bromotriphenylene is a solid with a density of 1.5±0.1 g/cm3 . It has a boiling point of 482.9±14.0 °C at 760 mmHg . The compound has a molar refractivity of 87.5±0.3 cm3 . It is also characterized by a polarizability of 34.7±0.5 10-24 cm3 and a molar volume of 208.0±3.0 cm3 .科学研究应用
OLED 中间体
2-溴三苯并菲用作合成 OLED 的空穴传输层 (HTL) 材料或主体材料的中间体。 其富电子性质和平面结构使其适用于电致发光器件 .
荧光探针用于传感器
这种化合物可以作为荧光探针嵌入传感器中,利用其结构特性来检测各种现象或物质 .
材料科学研究
科学家由于其独特的化学结构和性质,在材料科学研究中利用 2-溴三苯并菲 .
化学合成
安全和危害
未来方向
2-Bromotriphenylene is an OLED intermediate used for the synthesis of hole transport layer (HTL) materials or host materials . Its electron-rich and planar structure make it valuable in electroluminescence devices . It can also be used as an intermediate to be embedded as a fluorescent probe for sensors and biomedical applications . This suggests potential future directions in the fields of organic electronics and biomedical research.
作用机制
Target of Action
2-Bromotriphenylene, also known as 2-bromobenzo[9,10]phenanthrene , is primarily used as an intermediate in the synthesis of hole transport layer (HTL) materials or host materials in OLED devices . These materials are crucial for the efficient operation of OLED devices, serving as the primary targets of 2-Bromotriphenylene.
Mode of Action
2-Bromotriphenylene is electron-rich and has a planar structure, which allows it to interact effectively with its targets . It can be embedded as a fluorescent probe for sensors and biomedical applications . The electron-rich nature of 2-Bromotriphenylene allows it to donate electrons, facilitating the transport of holes (positive charges) in OLED devices .
Biochemical Pathways
Its role as an intermediate in the synthesis of htl materials suggests that it may influence the electron transport pathways in oled devices .
Result of Action
In OLED devices, the action of 2-Bromotriphenylene results in the efficient transport of holes, contributing to the overall performance of the device . When used as a fluorescent probe, it can help detect changes in the environment, providing valuable information for sensors and biomedical applications .
Action Environment
The action, efficacy, and stability of 2-Bromotriphenylene can be influenced by various environmental factors. For instance, in OLED devices, factors such as temperature, humidity, and the presence of other materials can affect its performance
属性
IUPAC Name |
2-bromotriphenylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Br/c19-12-9-10-17-15-7-2-1-5-13(15)14-6-3-4-8-16(14)18(17)11-12/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDOYYDMCZUHNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)Br)C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593308 | |
| Record name | 2-Bromotriphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19111-87-6 | |
| Record name | 2-Bromotriphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromotriphenylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What does the research reveal about the transient absorption properties of 2-bromotriphenylene?
A1: The research paper investigates the transient absorption spectra of various aromatic and heterocyclic molecules, including 2-bromotriphenylene, at low temperatures (113 K) after excitation with intense, short light pulses. [] The key finding is that 2-bromotriphenylene, along with the other studied molecules, exhibits transient absorption bands in the red region of the electromagnetic spectrum (between 5,000 and 8,800 Å). [] This suggests that 2-bromotriphenylene undergoes photoinduced electronic transitions that result in the transient population of excited states with absorption characteristics in the red region. This information is valuable for understanding the photochemical and photophysical properties of 2-bromotriphenylene, which could be relevant for applications such as photocatalysis or optoelectronics.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


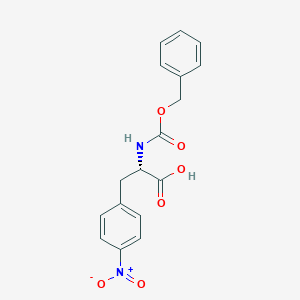

![1-[4-(2-Methoxyethoxy)phenyl]methanamine](/img/structure/B175754.png)
![methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate](/img/structure/B175755.png)
![(2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide](/img/structure/B175757.png)
